molecular formula C11H10FN3 B7851832 N-cyclopropyl-8-fluoroquinazolin-4-amine

N-cyclopropyl-8-fluoroquinazolin-4-amine

Cat. No.: B7851832
M. Wt: 203.22 g/mol
InChI Key: MIXDXWXDOWSYDO-UHFFFAOYSA-N
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Description

N-cyclopropyl-8-fluoroquinazolin-4-amine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-8-fluoroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-2-8-10(9)13-6-14-11(8)15-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXDXWXDOWSYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=NC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Core Quinazoline Formation

The quinazoline core is typically constructed via cyclization of substituted anthranilic acid derivatives or halogenation of preformed scaffolds. A prominent method involves 2-amino-5-fluorobenzoic acid as a starting material, which undergoes cyclization with formamidine acetate under microwave irradiation (280 W, 4 minutes) to yield 8-fluoroquinazolin-4(3H)-one . Chlorination at position 6 is achieved using POCl₃ at 80°C for 12 hours, producing 6-chloro-8-fluoroquinazolin-4(3H)-one with 85% yield. Subsequent amination introduces the cyclopropyl group (Figure 1).

Key Reaction:

2-Amino-5-fluorobenzoic acidFormamidine acetateMicrowave, 280 W8-Fluoroquinazolin-4(3H)-onePOCl₃80°C6-Chloro-8-fluoroquinazolin-4(3H)-one[1][3]\text{2-Amino-5-fluorobenzoic acid} \xrightarrow[\text{Formamidine acetate}]{\text{Microwave, 280 W}} \text{8-Fluoroquinazolin-4(3H)-one} \xrightarrow[\text{POCl₃}]{\text{80°C}} \text{6-Chloro-8-fluoroquinazolin-4(3H)-one}

Alternative Pathways via Nitrobenzene Intermediates

A patent (EP0430847A1) describes a route starting with 3-chloro-4-fluoronitrobenzene . Selective substitution of the 3-chloro group with cyclopropylamine occurs under mild conditions (3–5°C, tetrafluoroboric acid), yielding N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. Subsequent reduction with hypophosphorous acid and copper sulfate removes the nitro group, followed by acetylation and hydrolysis to produce the target compound (Table 1) .

Table 1: Representative Conditions for Nitrobenzene Route

StepReagents/ConditionsYield
Cyclopropane SubstitutionCyclopropylamine, HBF₄, 3–5°C76%
Nitro ReductionH₃PO₂, CuSO₄, 0–5°C68%
AcetylationAcetic anhydride, 40–50°C82%
HydrolysisHCl, reflux, 30 minutes91%

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times. For example, cyclization of 2-amino-5-fluorobenzoic acid under 280 W for 4 minutes achieves 97% purity, compared to 12 hours under conventional heating . This method is scalable for industrial production, with 90% yield maintained at 1-kg batches.

Industrial-Scale Production and Challenges

Large-scale synthesis requires addressing:

  • Purification : Column chromatography is replaced with crystallization from ethanol/water (3:1), achieving 95% purity.

  • Cost-Efficiency : Recycling POCl₃ and cyclopropylamine reduces material costs by 30%.

  • Safety : Exothermic reactions during chlorination are managed using jacketed reactors with automated temperature control.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodYieldTimeScalabilityCost
Anthranilic Acid Route78%8 hHigh$$
Nitrobenzene Route68%24 hModerate$$$
Microwave-Assisted97%0.5 hHigh$

The anthranilic acid route balances yield and cost, while microwave-assisted synthesis offers unparalleled speed. The nitrobenzene pathway, though lower yielding, provides access to diverse analogs via intermediate functionalization .

Mechanistic Insights and Side Reactions

  • Amination Selectivity : The 4-chloro group’s electrophilicity is enhanced by electron-withdrawing fluorine at position 8, favoring nucleophilic attack by cyclopropylamine. Competing hydrolysis to the 4-oxo derivative occurs if moisture is present.

  • Byproduct Formation : Over-alkylation at N1 of quinazoline is minimized by using stoichiometric cyclopropylamine and controlled pH .

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